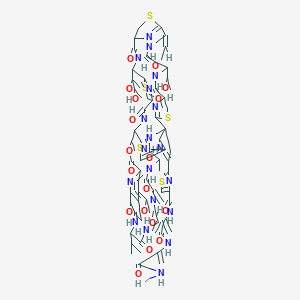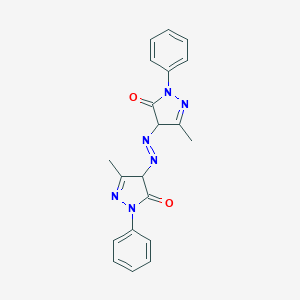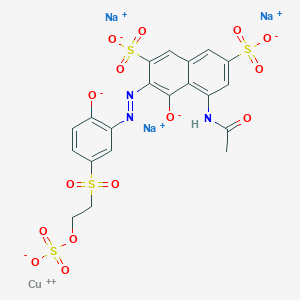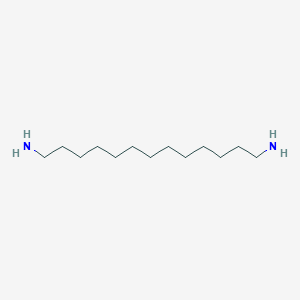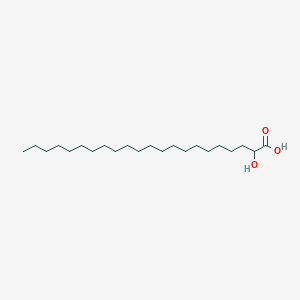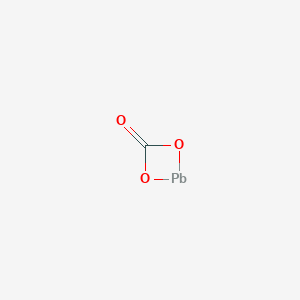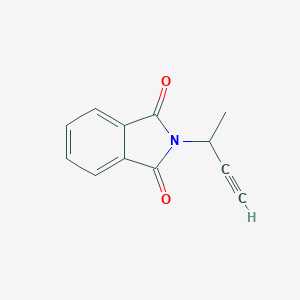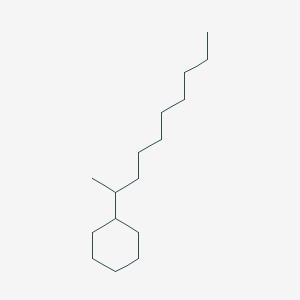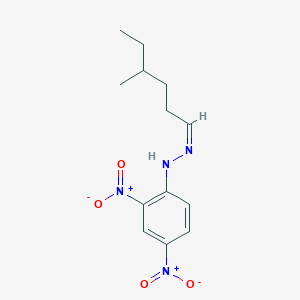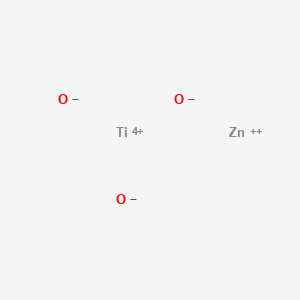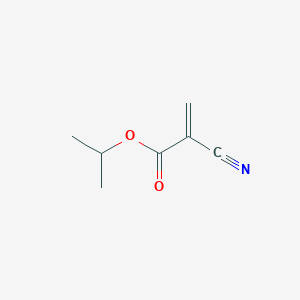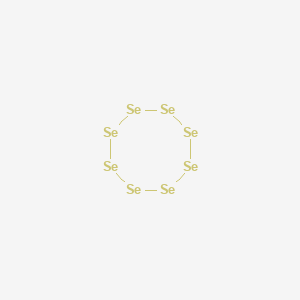
Cyclooctaselenium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooctaselenium (COS) is a cyclic inorganic compound that has been studied extensively for its potential applications in various fields of science. It is a selenium analogue of cyclooctene, with a cyclic structure containing eight selenium atoms. COS has been found to exhibit unique properties, making it a promising candidate for use in scientific research.
Applications De Recherche Scientifique
Environmental Analysis
- Cyclooctaselenium (Se8) has been identified in selenium-impacted sediments. A gas chromatography-mass spectrometry method was developed for analyzing Se8 in sediments after extraction. This method, despite some limitations, provided a low detection limit and indicated that Se8 accounted for a significant portion of the total selenium in some sediments. This marked the first identification of Se8 in the environment (Farell & Wallschläger, 2018).
Material Science
- In material science, the study of rotational isomeric state models of sulfur and selenium chains, including cyclooctaselenium, was used to calculate entropy changes in their formation. This research provides insight into the thermodynamic properties of Se8 in its liquid state (Semlyen, 1967).
Catalysis
- Se8 plays a role in catalysis. One study focused on the catalytic functionalization of cyclooctane using iridium and ruthenium polyhydride systems. Although Se8 wasn't the main focus, it's an example of how similar cyclic compounds are crucial in catalytic processes (Felkin et al., 1984).
Synthesis of Nanoparticles
- Se8-related compounds are used in the synthesis of narrowly dispersed silica-supported nanoparticles. These nanoparticles exhibit high activity in certain catalytic processes, demonstrating the potential utility of Se8 in nanomaterials synthesis (Low et al., 2013).
Chemical Synthesis
- Cyclooctaselenium and similar compounds are essential in chemical synthesis. For instance, ruthenium-catalyzed cyclotrimerizations using cyclooctadiene have been explored for creating specialized chemical products (Foster et al., 2013).
Pharmacology and Medicine
- While the direct applications of Se8 in pharmacology are not prominent, related cyclic compounds, like cyclams, show potential in medicine. These compounds, including those containing selenium, could play roles in treatment and diagnosis (Liang & Sadler, 2004).
Structural Analysis
- The structural analysis of cyclooctaselenium helps understand its physical properties. A study on the low-temperature redetermination of monoclinic β-form of cyclooctaselenium revealed insights into its molecular structure and stability (Maaninen et al., 2004).
Propriétés
Numéro CAS |
12597-33-0 |
|---|---|
Nom du produit |
Cyclooctaselenium |
Formule moléculaire |
Se8 |
Poids moléculaire |
631.8 g/mol |
Nom IUPAC |
octaselenocane |
InChI |
InChI=1S/Se8/c1-2-4-6-8-7-5-3-1 |
Clé InChI |
JWMKWLJGSKAGLH-UHFFFAOYSA-N |
SMILES |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
SMILES canonique |
[Se]1[Se][Se][Se][Se][Se][Se][Se]1 |
Autres numéros CAS |
12597-33-0 |
Synonymes |
Cyclooctaselenium |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



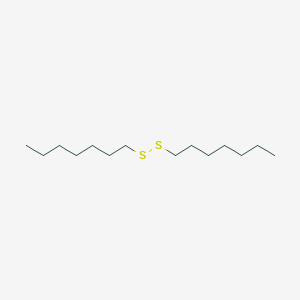
![2-Butenamide, N-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B79965.png)
